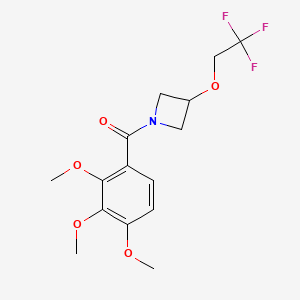
3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, and a trifluoroethoxy group, which is often used in pharmaceuticals to improve stability and lipophilicity . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups.
Molecular Structure Analysis
The azetidine ring in this compound is likely to impart some degree of strain to the molecule due to its small ring size. The trifluoroethoxy group is likely to be quite electronegative due to the presence of the fluorine atoms, and the trimethoxyphenyl group is likely to contribute to the overall aromaticity of the molecule .Aplicaciones Científicas De Investigación
Catalytic Asymmetric Reactions
Azetidine derivatives have been evaluated for their potential in catalytic asymmetric reactions. For example, enantiopure azetidine compounds have shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. Such asymmetric syntheses are crucial in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).
Antioxidant Properties
Compounds structurally related to azetidines, particularly those with trimethoxy phenyl groups, have been synthesized and evaluated for their in vitro antioxidant properties. The introduction of specific substituents on the azetidine ring and associated phenyl groups has shown to enhance antioxidant activity, which could be beneficial in developing therapeutic agents aimed at mitigating oxidative stress (Jaishree et al., 2012).
Synthesis of Fused Nitrogen Heterocycles
Azetidine and related compounds with trifluoromethyl groups have been utilized in the synthesis of various fused nitrogen heterocycles. These heterocycles are important in the development of new pharmaceuticals due to their potential biological activity. The process involves radical cyclization of dihydropyridones, indicating the versatility of azetidine derivatives in complex organic synthesis (Okano et al., 1996).
Bromination Reactions
Bromination studies of compounds with dimethoxy and trimethoxy phenyl groups have led to the isolation of new products with potential applications in further synthetic transformations. The selective O-demethylation observed during these bromination reactions highlights the reactivity of these compounds under different conditions, which could be relevant for the functionalization of (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).
Antimicrobial Activity
Azetidine derivatives have been explored for their antimicrobial activity, with certain modifications to the azetidine core structure showing significant activity against Gram-negative bacteria. This indicates the potential of azetidine-containing compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).
Propiedades
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHDRLYBVYNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
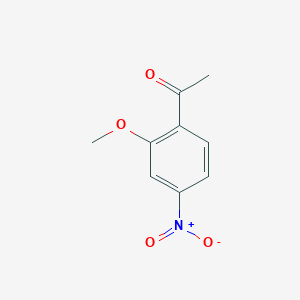
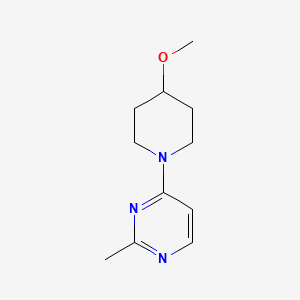
![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
![1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2718345.png)
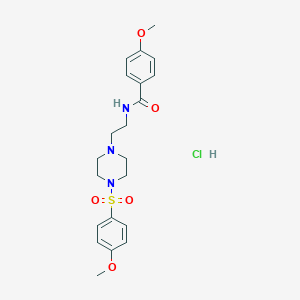
![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)
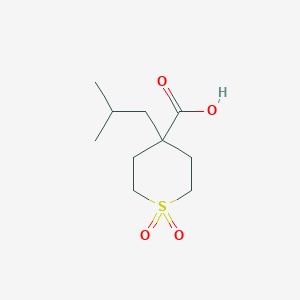
![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/new.no-structure.jpg)
![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)
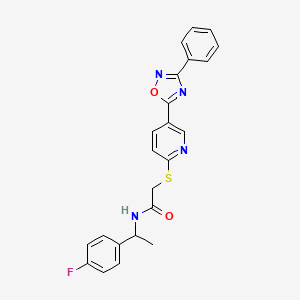
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2718360.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
